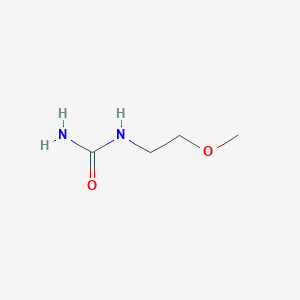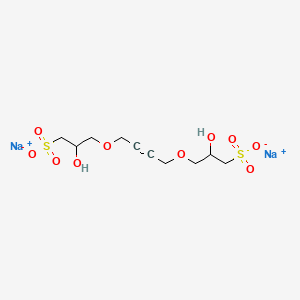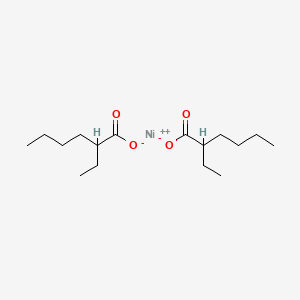
N-(2-methoxyethyl)urea
Overview
Description
“N-(2-methoxyethyl)urea” is a highly polar organic compound with the chemical formula C4H10N2O2 . It has a molecular weight of 118.14 .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This methodology allows for the synthesis of a variety of N-substituted ureas, including mono-, di-, and cyclic ureas, in good to excellent yields .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 20 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 urea (-thio) derivative, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The decomposition of urea starts more or less with the phase change. Biuret, a reaction product, will remain in the liquid phase. At 193°C, the decomposition process also starts for biuret .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 74-76°C .
Scientific Research Applications
Solvatochromic Fluorescence Probes
N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, affecting its fluorescence properties. This behavior allows it to detect analytes like alcohols, carboxylic acids, and fluoride ions due to its interaction with these substances, demonstrating potential applications in analytical chemistry for sensing specific molecules or ions (Bohne, Ihmels, Waidelich, & Chang, 2005).
Electrochemical Biosensors
The creation of an amperometric urea biosensor based on the covalent immobilization of urease on N2 incorporated diamond nanowire electrodes showcases the application in quantitative determination of urea. This development highlights the potential for precise urea measurement in both aqueous solutions and urine samples, which is crucial for medical diagnostics and environmental monitoring (Shalini, Sankaran, Lee, Tai, & Lin, 2014).
DNA Interaction Studies
The interaction of new tetradentate Schiff bases containing N2O2 donor atoms with calf thymus DNA demonstrates the application in biochemistry and pharmacology, particularly in understanding how these compounds can interact with DNA. Such studies are crucial for drug design and the development of therapeutic agents (Ajloo, Shabanpanah, Shafaatian, Ghadamgahi, Alipour, Lashgarbolouki, & Saboury, 2015).
Fertilizer Efficiency and Environmental Impact
Research on the effectiveness of urease inhibition for reducing emissions of ammonia, nitrous oxide, and nitric oxide from urea fertilization in agriculture demonstrates the compound's role in enhancing fertilizer efficiency and mitigating environmental impact. This application is crucial for sustainable agriculture practices (Abalos, Sanz-Cobeña, Misselbrook, & Vallejo, 2012).
Mechanism of Action
Target of Action
N-(2-methoxyethyl)urea primarily targets Acetyl-CoA synthetase 2 (ACSS2) . ACSS2 is an important member of the acetyl-CoA synthetase family, which catalyzes the conversion of acetate to acetyl coenzyme A (acetyl-CoA) . It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .
Mode of Action
This compound acts as a potent inhibitor of ACSS2 . It inhibits cellular [14C]-acetic acid uptake into lipids and histones . This interaction with ACSS2 results in changes in the metabolism of energy substrates and the regulation of acetylation processes .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving acetyl-CoA . Nutrients converge through acetyl-CoA into a common metabolic pathway, the tricarboxylic acid cycle, and oxidative phosphorylation . The inhibition of ACSS2 by this compound can therefore impact these pathways and their downstream effects .
Pharmacokinetics
Similar compounds with a 2’-o-(2-methoxyethyl) modification have been studied . Plasma clearance was dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 hours .
Result of Action
The result of this compound’s action is the inhibition of ACSS2 activity, both in vitro and in vivo . This leads to a decrease in the synthesis of acetyl-CoA from intracellular acetate, a step in the process of DNA and histone acetylation . This can have significant molecular and cellular effects, particularly in the context of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, studies in tumors have shown that cancer cells adapt to the growth conditions in the tumor microenvironment by activating or increasing the expression level of ACSS2 under metabolic stress . Therefore, the tumor microenvironment can potentially influence the action of this compound.
Safety and Hazards
“N-(2-methoxyethyl)urea” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
N-(2-methoxyethyl)urea has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of Acetyl-CoA synthetase 2 (ACSS2), an enzyme that plays a crucial role in material energy metabolism . The nature of these interactions is largely inhibitory, with this compound preventing the normal function of the enzymes it interacts with .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to inhibit cellular [14C]-acetic acid uptake into lipids and histones, which can have significant effects on cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it inhibits the activity of ACSS2, both in vitro and in vivo, which can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in certain metabolic pathways, particularly those involving the ACSS2 enzyme
properties
IUPAC Name |
2-methoxyethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-3-2-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCDQQHNHQCALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176504 | |
| Record name | Urea, (2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22033-10-9 | |
| Record name | N-(2-Methoxyethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22033-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (2-methoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022033109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (2-methoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyethyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)

![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)




